molecular formula C12H14O2 B13573192 7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]

7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]

Cat. No.: B13573192
M. Wt: 190.24 g/mol
InChI Key: JNSFPDTWFIFRFI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2’-oxirane] typically involves the reaction of naphthalene derivatives with epoxides under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled temperatures to ensure the formation of the spiro structure .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2’-oxirane] can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2’-oxirane] has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research involving this compound can contribute to the development of new pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2’-oxirane] involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. This can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2’-oxirane] is unique due to its specific spiro structure and the presence of both naphthalene and oxirane rings. This combination of features allows it to participate in a variety of chemical reactions and makes it a valuable compound for research purposes .

Properties

IUPAC Name

6-methoxyspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-13-10-5-4-9-3-2-6-12(8-14-12)11(9)7-10/h4-5,7H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSFPDTWFIFRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC23CO3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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